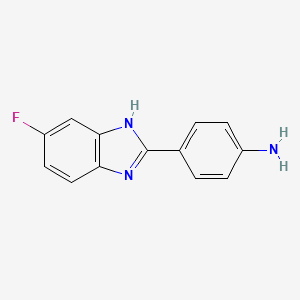

4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Übersicht

Beschreibung

“4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline” is a chemical compound with the CAS Number: 872552-44-8 . It has a molecular weight of 227.24 . The IUPAC name for this compound is 4-(5-fluoro-1H-benzimidazol-2-yl)aniline .

Molecular Structure Analysis

The InChI code for “4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline” is 1S/C13H10FN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point range of 242-244 degrees Celsius .Wissenschaftliche Forschungsanwendungen

CO2 Utilization and Synthesis of Azole Compounds

One significant application involves the chemical fixation of CO2 with aniline derivatives, including 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, to synthesize functionalized azole compounds. This process represents an environmentally friendly method to create value-added chemicals from CO2, a renewable resource. The cyclization of aniline derivatives with CO2 to form benzimidazoles, benzothiazoles, and benzimidazolones is particularly noteworthy, offering a straightforward protocol for synthesizing important natural and biologically active azole derivatives (Vessally et al., 2017).

Synthesis of Novel Substituted Thiazolidinones

Another application is the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, starting from the reaction of chloral with substituted anilines, including 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline. This method highlights the compound's utility in generating intermediates for further chemical transformations, offering insights into the conformation of the products through high-resolution spectroscopy and calculations (Issac & Tierney, 1996).

Preparation and Properties of Complex Compounds

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine compounds, which can be synthesized from derivatives like 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, has been extensively reviewed. These compounds and their complexes are investigated for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The review provides a comprehensive overview of the preparation procedures, properties of free organic compounds, and their protonated and/or deprotonated forms, highlighting the potential for further investigation in unknown analogues (Boča et al., 2011).

Optoelectronic Materials Development

Research on quinazolines, a category including benzodiazoles like 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline, shows their application in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This review highlights the importance of such derivatives in fabricating materials for organic light-emitting diodes and other optoelectronic applications, underscoring the significance of polyhalogen derivatives as starting materials for the synthesis of fluorescent quinazolines with electroluminescent properties (Lipunova et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Target of Action

It’s worth noting that compounds containing the imidazole moiety, which is structurally similar to benzodiazole, have been reported to exhibit a broad range of biological activities .

Mode of Action

The exact mode of action of 4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline is currently unknown due to the lack of specific studies

Biochemical Pathways

Imidazole-containing compounds are known to interact with various biochemical pathways, influencing a wide range of biological activities .

Eigenschaften

IUPAC Name |

4-(6-fluoro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGFHBIPTNBMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-fluoro-1H-1,3-benzodiazol-2-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)

![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)

![2-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B3161663.png)